4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
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Overview
Description
4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[63002,6]undecane-4,10-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate typically involves multiple steps. One common synthetic route includes the protection of functional groups, cyclization reactions, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and tert-butyl positions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .
Scientific Research Applications
4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: Used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Compared to other similar compounds, 4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate stands out due to its unique tricyclic structure and functional group arrangement. Similar compounds include:
- 2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate
- 4-tert-butylbenzyl bromide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C22H28N2O5 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate |
InChI |
InChI=1S/C22H28N2O5/c1-22(2,3)29-21(27)24-10-16-15-9-23(11-17(15)19(25)18(16)12-24)20(26)28-13-14-7-5-4-6-8-14/h4-8,15-18H,9-13H2,1-3H3/t15?,16-,17?,18-/m0/s1 |
InChI Key |
JUKVECLMWUFQLH-IKJBURDNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3C2CN(C3)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CN(CC3C(=O)C2C1)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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